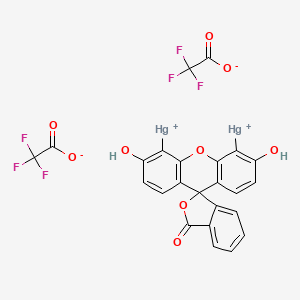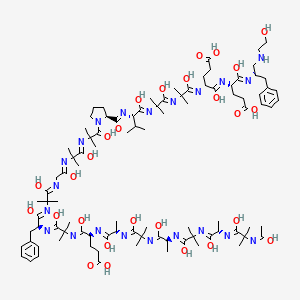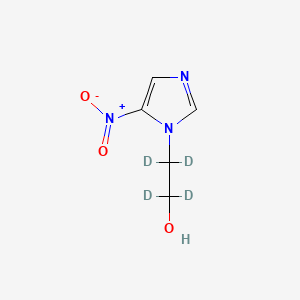
5-Nitro-1H-imidazole-1-ethanol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-1H-imidazole-1-ethanol-d4 is a deuterated derivative of 5-Nitro-1H-imidazole-1-ethanol. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the ethanol group. The molecular formula of this compound is C5H3D4N3O3, and it has a molecular weight of 161.15 g/mol . This compound is primarily used in research settings, particularly in studies involving stable isotopes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-imidazole-1-ethanol-d4 typically involves the introduction of deuterium atoms into the ethanol group of 5-Nitro-1H-imidazole-1-ethanol. One common method involves the use of deuterated reagents in the reaction process. For instance, the reaction of 5-Nitro-1H-imidazole with deuterated ethanol (CD3OD) under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms. The use of high-purity deuterated reagents and advanced purification techniques is essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-1H-imidazole-1-ethanol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroimidazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroimidazole carboxylic acids.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Formation of azidoimidazole derivatives.
Aplicaciones Científicas De Investigación
5-Nitro-1H-imidazole-1-ethanol-d4 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways involving imidazole derivatives.
Mecanismo De Acción
The mechanism of action of 5-Nitro-1H-imidazole-1-ethanol-d4 involves its interaction with biological molecules. The nitro group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A widely used nitroimidazole antibiotic.
Secnidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used in the treatment of protozoal infections.
Uniqueness
5-Nitro-1H-imidazole-1-ethanol-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in research involving stable isotopes. The deuterium labeling allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-deuterated compounds .
Propiedades
IUPAC Name |
1,1,2,2-tetradeuterio-2-(5-nitroimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMZECOLZRIPOT-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)CCO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=NC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
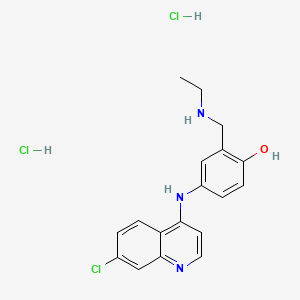

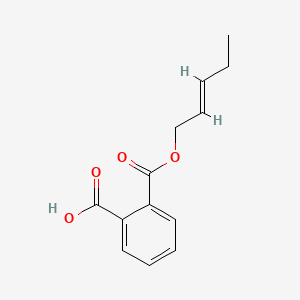
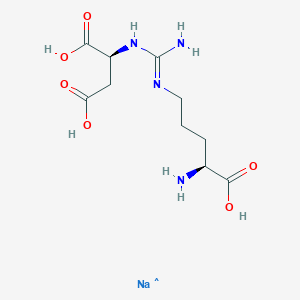
![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)
